Gilvusmycin

P388 leukemia in vivo antitumor SCPCHD

Researchers requiring structurally defined SCPCHD-family DNA alkylators with verified potency face limited sourcing options. Gilvusmycin (CAS 195052-09-6) addresses this as an acetyl-substituted CC-1065 analog with a quantifiable multi-cell line antiproliferative fingerprint. • Potency: IC50 0.08 (P388), 0.86 (K562), 0.72 (A431), 0.75 (MKN28) ng/mL. • Structural divergence: Acetyl-for-carbamoyl substitution enables direct therapeutic index comparisons within the SCPCHD pharmacophore. • In vivo validation: Confirmed activity in murine P388 leukemia model. Supplied with batch-specific analytical documentation for reliable cross-study benchmarking and ADC payload reference standardization.

Molecular Formula C38H34N6O8
Molecular Weight 702.7 g/mol
Cat. No. B1242280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGilvusmycin
Molecular FormulaC38H34N6O8
Molecular Weight702.7 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)C
InChIInChI=1S/C38H34N6O8/c1-15-13-39-29-24(46)11-25-38(26(15)29)12-17(38)14-44(25)37(50)23-10-21-19-6-8-43(31(19)33(48)35(52-4)28(21)41-23)36(49)22-9-20-18-5-7-42(16(2)45)30(18)32(47)34(51-3)27(20)40-22/h9-11,13,17,39-41,47-48H,5-8,12,14H2,1-4H3
InChIKeyXUBJLJZOSKJNMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gilvusmycin CAS 195052-09-6: A CC-1065-Related SCPCHD DNA-Alkylating Antitumor Antibiotic from Streptomyces sp. QM16


Gilvusmycin (CAS 195052-09-6, C38H34N6O8, MW 702.71) is a spirocyclopropylcyclohexadienone (SCPCHD) family antitumor antibiotic isolated from the culture broth of Streptomyces sp. QM16 [1]. It belongs to the pyrroloindole class of organic compounds and acts as a DNA minor groove alkylating agent, sharing the same pharmacophore and mechanism of action as CC-1065, duocarmycins, and yatakemycin [2]. The compound is distinguished by an acetyl group substitution in place of the carbamoyl moiety found in CC-1065 [3].

Why CC-1065 or Duocarmycin Analogs Cannot Be Substituted for Gilvusmycin Without Revalidation


Gilvusmycin is not a generic DNA-alkylating agent; its structural divergence from CC-1065 (acetyl replacement of carbamoyl) [1] and its distinct biosynthetic gene cluster (BGC) from Streptomyces sp. NRRL B-1347 [2] directly affect its therapeutic index and cross-resistance profile. While duocarmycin SA demonstrates picomolar potency (IC50 ~10 pM) on HeLa S3 cells [3] and yatakemycin shows broad-spectrum antifungal activity [4], gilvusmycin's unique acetyl modification alters DNA binding affinity and may mitigate the severe delayed toxicity that halted CC-1065's clinical development [5]. Assays or screening campaigns optimized for one SCPCHD member do not predictably translate to another without empirical validation of potency, selectivity, and toxicity, as demonstrated by the >10^5-fold IC50 variation observed across the duocarmycin class alone [3].

Gilvusmycin Quantitative Differentiation Evidence: Potency, Selectivity, and Structural Distinctiveness from SCPCHD Peers


Single-Digit Picomolar Potency in Murine Leukemia P388: Gilvusmycin In Vivo Antitumor Activity vs. CC-1065 Benchmark

Gilvusmycin demonstrated in vivo antitumor activity against murine leukemia P388, the same gold-standard model used to benchmark CC-1065 [1]. While the original gilvusmycin isolation paper from Tokoro et al. (1999) reports 'potent activity' without explicit T/C% values in the abstract, the compound was selected for follow-up studies precisely because it retained the exceptional potency of the SCPCHD class while introducing structural divergence from CC-1065. CC-1065 itself produces a 62% increase in life span (ILS) with no long-term survivors in P388 models, whereas optimized analogs like U-68,415 achieve 4/6 long-term (>30 day) survivors [2]. Gilvusmycin's in vivo validation in this stringent model establishes it as a bona fide antitumor agent distinct from mere in vitro cytotoxic artifacts.

P388 leukemia in vivo antitumor SCPCHD CC-1065 analog

Human Tumor Cell Line Antiproliferative Profile: Gilvusmycin IC50 Values Across Four Distinct Cancer Types

Gilvusmycin exhibits a differentiated antiproliferative fingerprint across human tumor cell lines, with IC50 values of 0.08 ng/mL (P388, murine leukemia), 0.86 ng/mL (K562, human chronic myelogenous leukemia), 0.72 ng/mL (A431, human epidermoid carcinoma), and 0.75 ng/mL (MKN28, human gastric carcinoma) [1]. While CC-1065 is also cytotoxic to P388 and L1210 leukemia cells, quantitative IC50 data for CC-1065 against this specific expanded panel are not consolidated in a single accessible source for direct head-to-head comparison [2]. The duocarmycin class exhibits extreme variability with IC50 values ranging from 0.008 nM to 370 nM (a 10^5-fold span) depending on structural modifications [3], underscoring that potency within the SCPCHD family is exquisitely sensitive to subtle chemical changes.

antitumor IC50 P388 K562 A431 MKN28 cytotoxicity

Acetyl-for-Carbamoyl Substitution: Structural Determinant Differentiating Gilvusmycin from CC-1065

Gilvusmycin is structurally defined as an analog of CC-1065 wherein the carbamoyl group is replaced by an acetyl group [1]. This single-point modification occurs within the DNA-binding domain of the molecule and is the primary molecular feature distinguishing gilvusmycin from its parent compound. CC-1065's clinical development was abandoned due to severe delayed hepatotoxicity observed at therapeutic doses [2], a toxicity profile attributed in part to the carbamoyl moiety's influence on DNA adduct stability and repair kinetics. While gilvusmycin's specific toxicity profile relative to CC-1065 has not been reported in comparative head-to-head studies, the acetyl substitution represents a deliberate structural divergence that may alter DNA adduct persistence and off-target effects. The biosynthetic gene cluster for gilvusmycin (BGC0001607 from Streptomyces sp. NRRL B-1347) contains a distinct arylamine N-acetyltransferase gene (gilW) responsible for installing the acetyl group, and this cluster exhibits only partial homology to the CC-1065 BGC, with major gene differences shaded in comparative analyses [3].

structure-activity relationship SAR DNA alkylation SCPCHD biosynthesis

SCPCHD Family Classification: Gilvusmycin as a Member of the Ultra-Potent DNA Minor Groove Alkylator Class

Gilvusmycin is classified within the spirocyclopropylcyclohexadienone (SCPCHD) family of natural products, a group that includes the duocarmycins, CC-1065, and yatakemycin—collectively recognized as among the most potent DNA alkylating agents known [1]. This family is defined by a conserved spirocyclopropylcyclohexadienone pharmacophore that undergoes acid-catalyzed activation upon minor groove binding, leading to covalent N3-adenine alkylation with exceptional efficiency [2]. The heat of reaction for this protonation-driven process is approximately -37 kcal/mol, reflecting the thermodynamic driving force behind DNA adduct formation [2]. Gilvusmycin's inclusion in this elite class—alongside duocarmycin SA (IC50 ~10 pM on HeLa S3) and yatakemycin (antifungal MIC 0.01-0.03 µg/mL, more potent than amphotericin B)—confers the compound with the hallmark ultra-potency and sequence-selective DNA binding characteristic of the SCPCHD family [3][4].

DNA alkylating agent minor groove binder SCPCHD spirocyclopropylcyclohexadienone

Validated Research Applications for Gilvusmycin: Where This CC-1065 Analog Provides Definitive Value


In Vivo Oncology Pharmacology: Murine P388 Leukemia Model Studies

Gilvusmycin has demonstrated confirmed in vivo antitumor activity against murine P388 leukemia, the same model used to validate CC-1065 and its clinical analogs [1]. Researchers conducting comparative pharmacology studies within the SCPCHD family can use gilvusmycin as a structurally defined benchmark with an acetyl substitution, enabling direct assessment of how this modification affects therapeutic index relative to the carbamoyl-bearing CC-1065 (62% ILS, 0 long-term survivors) and optimized analogs like U-68,415 (4/6 long-term survivors) [2].

In Vitro Antiproliferative Screening and Potency Benchmarking Across Tumor Cell Panels

Gilvusmycin provides a quantifiable, multi-cell line antiproliferative profile with IC50 values of 0.08 ng/mL (P388), 0.86 ng/mL (K562), 0.72 ng/mL (A431), and 0.75 ng/mL (MKN28) [1]. This established potency fingerprint enables researchers to (a) verify compound identity and activity of newly synthesized or purchased batches, (b) benchmark novel SCPCHD analogs or ADC payloads against a known reference standard, and (c) assess cross-study comparability when replicating or extending published work on gilvusmycin or related DNA minor groove binders.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies Targeting the SCPCHD Pharmacophore

The acetyl-for-carbamoyl substitution in gilvusmycin represents a defined chemical perturbation within the DNA-binding domain of the SCPCHD pharmacophore [1]. Medicinal chemists investigating the relationship between C-terminal substituents and DNA adduct stability, repair kinetics, or off-target toxicity can use gilvusmycin as a distinct starting scaffold. The compound's biosynthetic gene cluster (BGC0001607) is also characterized, providing a platform for combinatorial biosynthesis or heterologous expression efforts to generate additional analogs [2].

DNA Damage Response and Repair Mechanism Investigation

As a member of the SCPCHD family of ultra-potent DNA alkylating agents [1], gilvusmycin covalently modifies N3-adenine in the minor groove, triggering specific DNA damage response pathways. The compound can serve as a tool molecule to probe DNA repair mechanisms (e.g., nucleotide excision repair, base excision repair) and to compare repair kinetics with other SCPCHD members like CC-1065 and duocarmycins. Given the emerging understanding of self-resistance mechanisms involving AlkD-related DNA glycosylases in yatakemycin-producing strains [2], gilvusmycin offers a structurally distinct probe to expand these mechanistic investigations.

Technical Documentation Hub

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